molecular formula C9H15ClO5 B13119628 Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Cat. No.: B13119628
M. Wt: 238.66 g/mol
InChI Key: OCWCZLWKFYIMBV-UHFFFAOYSA-N
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Description

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is a high-purity chemical reagent intended for research and development purposes. This compound is characterized by its multi-functional structure, featuring acetoxy, chloro, and hydroxy groups on a butanoate ester backbone, which may make it a valuable intermediate in organic synthesis and medicinal chemistry research. Its potential applications could include serving as a building block for the synthesis of more complex molecules or in the study of specific biochemical pathways. Researchers can rely on the high quality of this product for their investigative work. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C9H15ClO5

Molecular Weight

238.66 g/mol

IUPAC Name

ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate

InChI

InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3

InChI Key

OCWCZLWKFYIMBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(OC(=O)C)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate typically involves the esterification of 4-chloro-2-hydroxy-2-methylbutanoic acid with ethanol in the presence of acetic acid and hydrogen chloride . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products:

    Hydrolysis: Produces 4-chloro-2-hydroxy-2-methylbutanoic acid and ethanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate exhibit significant anticancer properties. For instance, modifications of related compounds have shown potent inhibition of histone deacetylases (HDACs), which are crucial in cancer proliferation pathways. A study reported that certain derivatives demonstrated IC50 values against HeLa cells comparable to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Properties
Compounds similar to this compound have been studied for their potential as leukotriene antagonists, which are useful in treating inflammatory diseases such as asthma and arthritis. The presence of the chloro group enhances the compound's ability to inhibit leukotriene biosynthesis, thereby reducing inflammation in various models .

Biochemical Applications

1. Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes involved in metabolic pathways. Its structural analogs have been documented to inhibit enzymes like HDACs, which play a critical role in gene expression regulation and cancer progression. This inhibition can lead to apoptosis in cancer cells and has been a focus for developing new anticancer therapies .

2. Cosmetic Formulations
this compound is also being explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. Experimental designs have demonstrated that formulations containing this compound can improve skin hydration and texture, making it a candidate for inclusion in skincare products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Anticancer ActivityInhibition of HDACs; effective against HeLa cells
Anti-inflammatoryLeukotriene antagonism for asthma treatment
Biochemical ResearchEnzyme inhibition studies
Cosmetic FormulationsSkin hydration and conditioning

Case Studies

Case Study 1: Anticancer Research
A series of synthesized compounds based on this compound were tested for their anticancer activity against various cell lines. The results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity, suggesting a pathway for developing more effective anticancer agents.

Case Study 2: Anti-inflammatory Effects
In a controlled study, the anti-inflammatory effects of a derivative of this compound were evaluated in animal models of induced asthma. The results showed a significant reduction in leukotriene levels, supporting the compound's potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and molecular properties of ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate with related esters:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound Not explicitly provided Acetoxy, chloro, hydroxy, methyl ~252.7 (estimated) High polarity, potential H-bonding sites
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate C₁₄H₁₈O₅ Formyl, methoxy, phenoxy 266.293 Aromaticity, aldehyde reactivity
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate C₁₃H₁₅ClO₅ Chloro, methoxy, ketone 286.71 Conjugated ketone, aryl substituent
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate C₁₆H₂₀ClO₃ Chlorobutanoyl, phenyl, methyl 295.78 Aromatic acyl group, lipophilic
Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate C₁₉H₂₅NO₆ Acetamido, benzyl, acetoxy 375.41 Nitrogen heterocycle precursor

Physicochemical Properties

  • Polarity: The target compound’s hydroxy and acetoxy groups increase polarity compared to analogs like methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, which lacks polar substituents .
  • Thermal Stability: Esters with aromatic or conjugated systems (e.g., Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate) may exhibit higher thermal stability due to resonance stabilization, whereas the target compound’s multiple oxygen functionalities could lower decomposition temperatures .

Research Findings and Data Gaps

  • Synthetic Methods: While , and 7 describe bromo- and carbonyl-containing intermediates for ester synthesis, the exact protocol for the target compound remains unclear. Analogous routes (e.g., using ethyl 4-bromo-2-methylbutanoate as a precursor, ) may involve acetoxylation and chlorination steps .
  • Similar handling precautions (e.g., PPE, ventilation) are recommended .

Biological Activity

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves several chemical reactions that modify precursor compounds. The structure includes an acetoxy group, a chloro substituent, and a hydroxy group, which contribute to its biological properties.

Biological Activity Overview

This compound has been primarily studied for its anticancer properties. It exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical feature for potential therapeutic agents.

  • Histone Deacetylase Inhibition (HDACi) : The compound has been shown to act as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression involved in cell cycle and apoptosis. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including HCT-116 and HeLa cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
  • Apoptosis Induction : this compound triggers apoptotic pathways in cancer cells. This was evidenced by nuclear disintegration observed through DAPI staining, indicating significant cellular damage post-treatment .
  • Selective Targeting : The compound selectively targets cancerous cells through specific signaling pathways involving heat shock proteins (HSP90) and TRAP1, enhancing its therapeutic potential by reducing side effects associated with conventional chemotherapy .

Efficacy in Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer Cells : A study reported that out of 24 synthesized derivatives based on similar structures, this compound demonstrated one of the highest inhibitory actions on colon cancer cell lines (HCT-116), with significant selectivity towards malignant over non-malignant cells .
CompoundCell LineIC50 (mg/mL)Mechanism
7aHCT-1160.12HDAC inhibition
7gHCT-1160.12Apoptosis
7dHCT-1160.81Non-selective

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may influence metabolic pathways:

  • Lipid Metabolism : Similar compounds have been shown to affect lipid metabolism in hepatic tissues, suggesting potential applications in metabolic disorders .
  • Antioxidant Properties : Compounds with structural similarities have exhibited antioxidant activities that protect against oxidative stress, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate with high yield and purity?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving halogenation, esterification, and hydroxyl protection. For example, analogous compounds are synthesized via alkylation, bromination, and cyanation steps under controlled conditions (e.g., autoclave reactions at 150°C for 30 hours). Optimization of reaction parameters (temperature, solvent, catalyst) and purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can the structural configuration of this compound be confirmed using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Programs like SHELXL (part of the SHELX suite) are used for refinement, leveraging high-resolution data to resolve stereochemistry and confirm substituent positions (e.g., acetoxy, chloro, and hydroxyl groups). Crystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances crystal quality .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound’s chlorinated and ester groups may pose irritancy risks. Storage should be in airtight containers at 2–8°C to prevent hydrolysis. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can reaction mechanisms for the chlorination and hydroxylation steps be elucidated?

  • Methodological Answer : Isotopic labeling (e.g., D₂O for hydroxyl groups) paired with kinetic studies can track reaction pathways. Computational tools (DFT calculations) model transition states, while LC-MS monitors intermediates. For example, chlorination likely proceeds via electrophilic substitution, with steric effects from the methyl group influencing regioselectivity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Assign peaks via 2D experiments (COSY, HSQC) to confirm coupling and spatial proximity.
  • IR : Compare O-H and C=O stretches with reference spectra of analogous esters (e.g., ethyl 4-phenyl-2-oxobutanoate). Discrepancies may arise from solvent polarity or hydrogen bonding .

Q. What experimental designs are suitable for assessing its pharmacological activity and stability in biological matrices?

  • Methodological Answer :

  • In vitro assays : Test hydrolytic stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) using HPLC to quantify degradation products.
  • Activity screening : Use enzyme inhibition assays (e.g., esterases) to evaluate bioactivity. Structural analogs like 3-chlorosalicylates have shown pharmacological relevance, suggesting similar testing frameworks .

Q. How can degradation pathways under varying pH and temperature conditions be analyzed?

  • Methodological Answer : Accelerated stability studies (ICH guidelines):

  • Hydrolysis : Monitor via pH-stat titration in buffers (pH 3–9) at 40–60°C.
  • Oxidation : Expose to H₂O₂ or UV light, followed by GC-MS to identify breakdown products (e.g., chloroacetic acid derivatives) .

Q. What strategies optimize solubility for formulation studies without compromising stability?

  • Methodological Answer :

  • Co-solvents : Use ethanol or PEG 400 to enhance aqueous solubility.
  • Prodrug design : Modify hydroxyl groups with labile protecting groups (e.g., acetyl) to improve lipophilicity. Solubility parameters (Hansen solubility sphere) guide solvent selection .

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